molecular formula C18H15F3N2O3 B11618963 [5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone

[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone

Cat. No.: B11618963
M. Wt: 364.3 g/mol
InChI Key: KALZVGUSNYIQRM-UHFFFAOYSA-N
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Description

1-(3-METHOXYBENZOYL)-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with methoxybenzoyl, phenyl, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYBENZOYL)-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzoyl chloride with phenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with trifluoroacetic acid to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYBENZOYL)-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-METHOXYBENZOYL)-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZOYL)-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-METHOXYBENZOYL)-3-PHENYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C18H15F3N2O3/c1-26-14-9-5-8-13(10-14)16(24)23-17(25,18(19,20)21)11-15(22-23)12-6-3-2-4-7-12/h2-10,25H,11H2,1H3

InChI Key

KALZVGUSNYIQRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)(C(F)(F)F)O

Origin of Product

United States

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